![molecular formula C18H22N4O3 B2933279 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide CAS No. 1351590-18-5](/img/structure/B2933279.png)
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide
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Overview
Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, introduction of the cyclopropyl group, and coupling with the azetidine moiety. Common reagents used in these steps include cyclopropylamine, 4-methoxyphenylacetic acid, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or tool compound in biological studies to investigate specific biochemical pathways or molecular interactions.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.
Industry: Its unique structure may make it useful in the development of new industrial materials or processes.
Mechanism of Action
The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and azetidine-containing molecules. Examples include:
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Uniqueness
What sets 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide represents a novel addition to the class of 1,2,4-oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
-
Anticancer Properties :
- The 1,2,4-oxadiazole scaffold is known for its anticancer activity. Research indicates that compounds with this structure can inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth and proliferation .
- In vitro studies have shown that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects against several cancer cell lines including breast adenocarcinoma (MCF-7), melanoma (MEL-8), and leukemia (U-937) with IC50 values in the micromolar range .
-
Mechanisms of Action :
- The compound is believed to exert its effects through multiple mechanisms including inhibition of histone deacetylases (HDACs), telomerase activity, and other cancer-related enzymes. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by upregulating p53 expression and activating caspase pathways .
- Molecular docking studies suggest that the oxadiazole moiety enhances binding affinity to target proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Cyclopropyl Group : The presence of the cyclopropyl group has been associated with increased potency against certain cancer types due to its unique steric properties.
- Azetidine Ring : The azetidine moiety may enhance solubility and bioavailability, contributing to improved therapeutic profiles compared to other analogs lacking this feature .
Case Studies and Experimental Findings
Several studies have highlighted the efficacy of oxadiazole derivatives:
-
Cytotoxicity Assays :
- A study reported that a related oxadiazole derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 of approximately 0.65 µM .
- Another study indicated that compounds bearing the oxadiazole ring showed selective inhibition against HDAC enzymes with IC50 values as low as 8.2 nM .
- Apoptosis Induction :
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-2-12(3-7-15)8-9-19-18(23)22-10-14(11-22)17-20-16(21-25-17)13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNOJAJRDQXZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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